molecular formula C18H25N3O3S2 B12212128 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide

Cat. No.: B12212128
M. Wt: 395.5 g/mol
InChI Key: PGUYIOUTQNSYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,4-d][1,3]thiazole derivative featuring a bicyclic core with a 5,5-dioxide moiety, indicating sulfone functionalization. The (2E)-configuration suggests a planar geometry at the ylidene group, while the dimethylamino phenyl substituent at position 3 and the 2-methylbutanamide group at position 2 contribute to its electronic and steric profile. Such structural attributes are common in bioactive molecules, where sulfone groups enhance metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula

C18H25N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylbutanamide

InChI

InChI=1S/C18H25N3O3S2/c1-5-12(2)17(22)19-18-21(14-8-6-13(7-9-14)20(3)4)15-10-26(23,24)11-16(15)25-18/h6-9,12,15-16H,5,10-11H2,1-4H3

InChI Key

PGUYIOUTQNSYBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide typically involves multi-step organic reactions. The starting materials often include 4-(dimethylamino)benzaldehyde and various thieno[3,4-d][1,3]thiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and synthetic differences between the target compound and related molecules:

Compound Class Core Structure Substituents/Functional Groups Synthesis Method Key Interactions/Biological Notes
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazol - 4-(Dimethylamino)phenyl
- 2-methylbutanamide
- 5,5-dioxide (sulfone)
Likely involves oxidation of thiol precursors (inferred) Potential hydrogen bonding via sulfone and amide groups; possible kinase inhibition
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone - Benzamide
- Dioxo groups
Carbodiimide-mediated coupling Amide and dioxo groups for solubility; antimicrobial activity (inferred)
Thiazol-5-ylmethyl carbamates Thiazole - Ureido linkages
- Hydroxy groups
Multi-step peptide coupling Stereospecific enzyme binding (e.g., protease inhibition)
Triazole-thione derivatives 1,2,4-Triazole - Chlorophenyl
- Thione group
Condensation with aldehydes Hydrogen-bonded networks; antifungal activity
Thiadiazol-2-amine derivatives 1,3,4-Thiadiazole - Methylsulfanyl
- Planar aromatic systems
Toluene reflux with aldehyde Intramolecular C–H···N bonds; insecticidal activity

Structural and Functional Insights

  • Core Stability and Reactivity: The target compound’s sulfone groups (vs.
  • Substituent Effects: The dimethylamino phenyl group introduces strong electron-donating and hydrophilic properties, contrasting with chlorophenyl (lipophilic in ) or methylsulfanyl (moderately polar in ). This may influence bioavailability and target selectivity.
  • Synthetic Complexity : Unlike carbodiimide-mediated coupling in or peptide-like assembly in , the target compound likely requires sulfone introduction via oxidation, adding synthetic steps but improving metabolic resistance.

Biological Activity

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and cytotoxicity against various cell lines.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thieno-thiazole core, which is known for its diverse biological activities. The functional groups attached to this core significantly influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S₂
Molecular Weight366.48 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO and methanol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast (MDA-MB-231) and pancreatic (Panc-1) cancer cells.

  • Cell Viability Assays : The compound exhibited significant cytotoxic effects at micromolar concentrations. For instance, it completely inhibited colony formation in MDA-MB-231 cells at concentrations of 1 and 2 μM .
  • Mechanism of Action : The anticancer activity appears to be linked to the disruption of cell cycle progression and induction of apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers in treated cells .
  • Case Study : A study involving a series of derivatives based on the compound showed that modifications to the thiazole ring could enhance cytotoxicity against pancreatic cancer cells. The most effective derivatives demonstrated IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicated activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In studies assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed MIC values ranging from 10 to 20 µM, suggesting moderate antibacterial activity .
  • Synergistic Effects : Combinations with other antibiotics were tested, revealing synergistic effects that could enhance overall antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments were performed using the MTT assay across different cell lines:

Cell LineIC50 (µM)Notes
MDA-MB-2311.5High sensitivity
Panc-12.0Moderate sensitivity
HeLa3.0Lower sensitivity compared to others

These results indicate that the compound has a selective toxicity profile, being particularly effective against certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.